N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring attached to a butyl group, a fluorophenyl group, and a carboxamide group . The presence of these functional groups would influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-acylation . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other compounds present.Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing triazole derivatives, including compounds similar to N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. These methods involve various chemical reactions that allow for the creation of these compounds with high precision and purity. The synthesized compounds are then characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to determine their structural and chemical properties. For example, the microwave-assisted synthesis of 1,2,4-triazole derivatives has been explored for its efficiency in producing compounds with potential biological activities (Dengale et al., 2019).
Biological Activities
The triazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Some studies have focused on evaluating these compounds for their potential use as therapeutic agents. For instance, novel triazole derivatives have been assessed for their antimicrobial activities against various bacterial and fungal strains, showing moderate to good activities and providing insights into structure-activity relationships (Pokhodylo et al., 2021).
Structural Studies
Detailed structural analyses of triazole derivatives are conducted to understand their molecular conformation and how it relates to their biological activities. Crystal structure and DFT calculations help in elucidating the preferred conformation of these molecules and their interaction mechanisms at the molecular level. Such studies are crucial for the rational design of new compounds with enhanced biological activities. For example, the crystal structures of triazole derivatives have been reported to aid in the understanding of their α-glycosidase inhibition activity and the development of potent enzyme inhibitors (Gonzaga et al., 2016).
Future Directions
Properties
IUPAC Name |
N-butyl-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O/c1-3-4-9-16-14(20)13-10(2)19(18-17-13)12-8-6-5-7-11(12)15/h5-8H,3-4,9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYVPIJIDOAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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